molecular formula C8H6F2O2 B1587805 2,5-Difluoro-4-methoxybenzaldehyde CAS No. 879093-08-0

2,5-Difluoro-4-methoxybenzaldehyde

Cat. No. B1587805
CAS RN: 879093-08-0
M. Wt: 172.13 g/mol
InChI Key: DCGKDDVUUMOTDH-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-methoxybenzaldehyde is a chemical compound with the empirical formula C8H6F2O2 . It has a molecular weight of 172.13 . It is a solid substance .


Molecular Structure Analysis

The SMILES string of 2,5-Difluoro-4-methoxybenzaldehyde is COC1=C(C=C(C(F)=C1)C=O)F . The InChI is 1S/C8H6F2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3 .


Physical And Chemical Properties Analysis

2,5-Difluoro-4-methoxybenzaldehyde is a solid substance . It has a molecular weight of 172.13 .

Scientific Research Applications

  • Use in Solid Phase Organic Synthesis :

    • 2,5-Difluoro-4-methoxybenzaldehyde has been explored in the context of solid-phase organic synthesis. For instance, benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been used as linkers in this domain. These compounds, when attached to resins, can be converted into various derivatives like ureas, sulfonamides, and amides, demonstrating the versatility of similar aldehydes in synthetic applications (Swayze, 1997).
  • Catalysis and Reaction Mechanisms :

    • Research has delved into the reactivity of hydroxybenzaldehydes with alkynes, alkenes, and allenes, involving cleavage of the aldehyde C-H bond. Such studies highlight the potential of 2,5-Difluoro-4-methoxybenzaldehyde in catalytic processes and organic transformations (Kokubo et al., 1999).
  • Synthesis of Pharmaceutical Intermediates :

    • In the field of pharmaceutical chemistry, derivatives of 2,5-Difluoro-4-methoxybenzaldehyde have been utilized for synthesizing precursors to DNA intercalators, demonstrating its relevance in the development of therapeutic agents (Tsoungas & Searcey, 2001).
  • Applications in Materials Science :

    • The compound has also been investigated in materials science, particularly in the study of molecular structures and vibrational frequencies, as in the case of 4-methoxybenzaldehyde (Arslan & Algül, 2007).
  • Electrosynthesis and Electrochemistry :

    • There's research on the electrosynthesis of 4-methoxybenzaldehyde, exploring its formation in an electrochemical cell. This underscores the potential of 2,5-Difluoro-4-methoxybenzaldehyde in electrochemical applications and green chemistry (Sherbo et al., 2018).
  • Antimicrobial and Antifungal Activities :

    • Studies have also demonstrated the antimicrobial and antifungal potential of compounds derived from hydroxy-methoxybenzaldehydes. This suggests that 2,5-Difluoro-4-methoxybenzaldehyde could be significant in the development of new antimicrobial agents (Harohally et al., 2017).
  • Exploring Fluorinated Analogues in Anticancer Research :

    • Fluorinated analogues of benzaldehydes, which include structures similar to 2,5-Difluoro-4-methoxybenzaldehyde, have been synthesized for anticancer research, specifically in the study of combretastatins, highlighting its potential in oncology (Lawrence et al., 2003).
  • Photocatalytic Applications :

    • The photocatalytic oxidation of benzyl alcohol derivatives, including methoxybenzyl alcohols, into corresponding aldehydes has been studied using titanium dioxide under visible light irradiation. This research could indicate potential photocatalytic applications of 2,5-Difluoro-4-methoxybenzaldehyde in green chemistry (Higashimoto et al., 2009).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Relevant Papers I found some references to 2,5-Difluoro-4-methoxybenzaldehyde on Sigma-Aldrich , but these do not appear to be peer-reviewed papers. They are product listings and do not provide in-depth information about the compound.

properties

IUPAC Name

2,5-difluoro-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGKDDVUUMOTDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397416
Record name 2,5-difluoro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

879093-08-0
Record name 2,5-Difluoro-4-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=879093-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-difluoro-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 250 mL three RB flask fitted with magnetic stirrer was charged 1-Bromo-2,5-difluoro-4-methoxybenzene (1.0 g, 4.5 mmol) in 10 mL of THF, cooled −78° C. To the stirred solvent was added n-butyl lithium (3.09 mL, 1.6M solution, 4.95 mmol) drop wise and stirred at same temperature, was added DMF (0.375 g, 5.13 mmol), once the temperature to reached room temperature and stirred about 16 h. Then reaction mixture was quenched with ice-cold water and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous Na2SO4. The removal of solvent under reduced pressure to obtain liquid product (0.77 g, yield: 100.0%).
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.09 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.375 g
Type
reactant
Reaction Step Four
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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